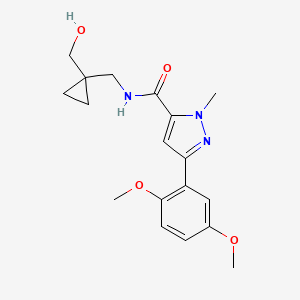
Methyl 3-piperidin-1-ylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-piperidin-1-ylbutanoate” is a chemical compound . It is used in various scientific and industrial applications .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “Methyl 3-piperidin-1-ylbutanoate” is C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-9(8-10(12)13-2)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“Methyl 3-piperidin-1-ylbutanoate” has a molecular weight of 185.27 .Applications De Recherche Scientifique
Dipeptidyl Peptidase II Inhibitors
Piperidine derivatives have been explored for their potential as dipeptidyl peptidase II (DPP II) inhibitors. A study led by Senten et al. (2004) developed a series of gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, showcasing potent and selective inhibition of DPP II, an enzyme involved in proline-containing peptide metabolism, which could be relevant in therapeutic areas such as diabetes and cancer (Senten et al., 2004).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties. Kaya et al. (2016) studied the adsorption and inhibition properties of piperidine derivatives on iron corrosion, using quantum chemical calculations and molecular dynamics simulations. This research indicates the potential of piperidine compounds in industrial applications, particularly in protecting metals from corrosion (Kaya et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectra of piperidine-related compounds have been subjects of study, providing insights into their physical and chemical properties. Taşal et al. (2009) investigated the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using density functional theory and Hartree–Fock calculations, highlighting the importance of structural analysis in understanding the reactivity and interaction of such compounds (Taşal et al., 2009).
Drug Synthesis and Asymmetric Hydrogenation
In pharmaceutical research, piperidine derivatives are key intermediates in the synthesis of various drugs. Bisset et al. (2012) reported the synthesis and asymmetric hydrogenation of piperidine-dione derivatives, demonstrating their role in medicinal chemistry for creating pharmacologically active compounds (Bisset et al., 2012).
Safety And Hazards
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “Methyl 3-piperidin-1-ylbutanoate” and similar compounds may have potential applications in these areas in the future .
Propriétés
IUPAC Name |
methyl 3-piperidin-1-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(8-10(12)13-2)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKOTZLJKQYWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-piperidin-1-ylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

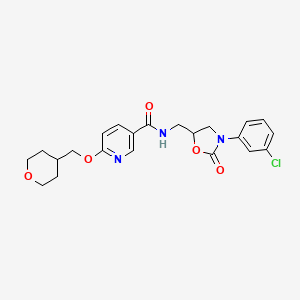
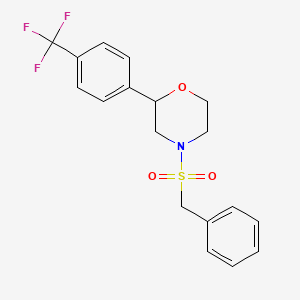
![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)



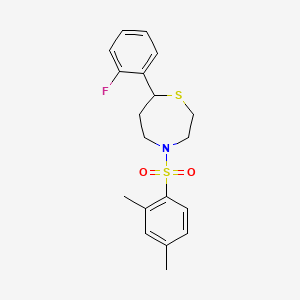
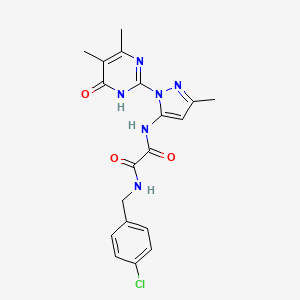
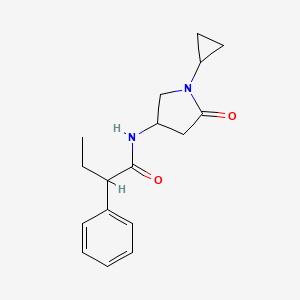
![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)

